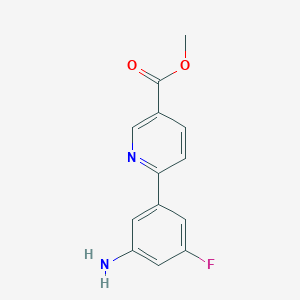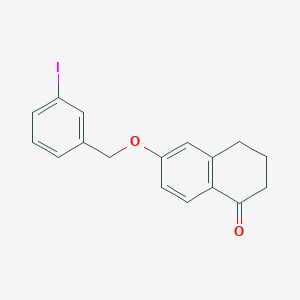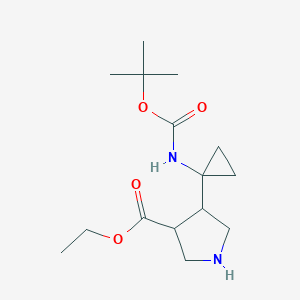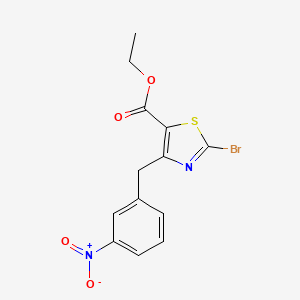
(2R)-2-aminobut-3-ynoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-aminobut-3-ynoic acid hydrochloride: is a compound with the following structural formula:
H2NC(≡C-H)CH2CH2COOH⋅HCl
It contains an alkyne functional group (C≡C-H) and an amino acid backbone. The compound is chiral, with the (2R) configuration indicating that the amino group is on the second carbon (counting from the carboxylic acid end) and the hydrogen atom is on the third carbon.
準備方法
Synthetic Routes: The synthesis of (2R)-2-aminobut-3-ynoic acid hydrochloride involves several steps. One common approach is via the reaction of an appropriate alkyne with an amino acid precursor. For example, propargylamine can react with glycine to form the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent and a catalyst. Acidic conditions are necessary for the formation of the hydrochloride salt.
Industrial Production Methods: While (2R)-2-aminobut-3-ynoic acid hydrochloride is not produced on a large industrial scale, it is synthesized in research laboratories for specific applications.
化学反応の分析
Reactions:
Oxidation: The alkyne group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the alkyne can yield an alkene or an alkane.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) is commonly employed.
Substitution: Various nucleophiles (e.g., amines, halides) can replace the amino group.
- Oxidation: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobut-3-enoic acid
- Reduction: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobutanoic acid
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Limited industrial applications, but research continues.
作用機序
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
類似化合物との比較
(2R)-2-aminobut-3-ynoic acid hydrochloride: is distinct due to its alkyne functionality. Similar compounds include other amino acids and alkyne-containing molecules.
特性
分子式 |
C4H6ClNO2 |
|---|---|
分子量 |
135.55 g/mol |
IUPAC名 |
(2R)-2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m1./s1 |
InChIキー |
IWOFBVWGVMEBFC-AENDTGMFSA-N |
異性体SMILES |
C#C[C@H](C(=O)O)N.Cl |
正規SMILES |
C#CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


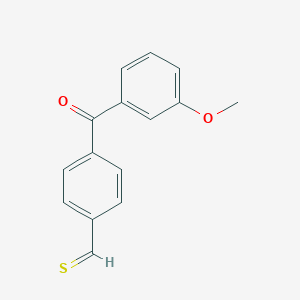
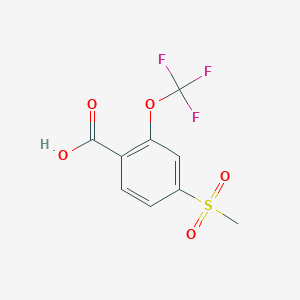
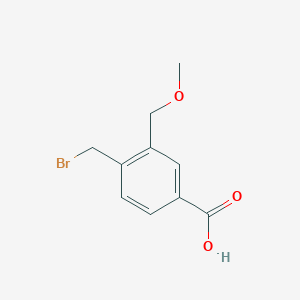
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
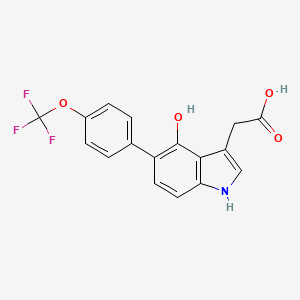
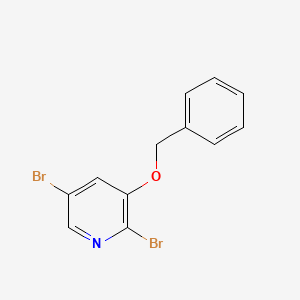
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
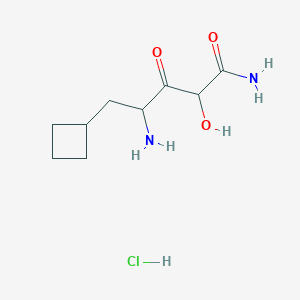
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
